molecular formula C21H25NO3 B5126460 [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone

[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone

Cat. No. B5126460
M. Wt: 339.4 g/mol
InChI Key: GGOPXJDIHLBUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a novel synthetic compound that is structurally similar to other psychoactive substances, such as opioids and cannabinoids. However, the unique chemical structure of MPMP makes it an attractive candidate for research into the mechanisms of addiction and pain.

Mechanism of Action

[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This results in the activation of downstream signaling pathways that are involved in the regulation of pain and reward. This compound is also believed to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of pleasure and reward.
Biochemical and Physiological Effects:
Studies have shown that this compound has a potent analgesic effect, meaning that it can reduce pain. It has also been shown to have an effect on the reward pathway in the brain, which may make it a potential candidate for the treatment of addiction. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in lab experiments is its high affinity for the mu-opioid receptor, which makes it a potent and selective agonist for this receptor. However, one limitation of using this compound is its potential for abuse, which may make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research into [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone. One area of interest is the development of new pain medications based on the structure of this compound. Another potential future direction is the development of new treatments for addiction, based on the unique properties of this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse.

Synthesis Methods

The synthesis of [1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone involves several steps, including the reaction of 2-methoxybenzyl chloride with piperidine, followed by the reaction of the resulting intermediate with 2-methoxyphenylmagnesium bromide. The final step involves the reaction of the resulting intermediate with acetic anhydride to produce this compound.

Scientific Research Applications

[1-(2-methoxybenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the fields of addiction and pain. Studies have shown that this compound has a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward. This makes this compound a potential candidate for the development of new pain medications and treatments for addiction.

properties

IUPAC Name

(2-methoxyphenyl)-[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-19-11-5-3-8-16(19)14-22-13-7-9-17(15-22)21(23)18-10-4-6-12-20(18)25-2/h3-6,8,10-12,17H,7,9,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPXJDIHLBUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCCC(C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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